

An In-depth Technical Guide to Isoxazolidine Nomenclature and Numbering Conventions

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Compound of Interest

Compound Name: *Isoxazolidine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature and numbering conventions for the **isoxazolidine** ring system, a crucial heterocyclic motif in medicinal chemistry and drug development. A thorough understanding of its systematic naming is paramount for unambiguous scientific communication and the accurate representation of chemical structures.

The Isoxazolidine Core: Structure and IUPAC Nomenclature

The **isoxazolidine** ring is a five-membered saturated heterocycle containing an oxygen and a nitrogen atom in adjacent positions. According to the Hantzsch-Widman system, the systematic IUPAC name for this heterocyclic system is 1,2-oxazolidine.^{[1][2][3][4][5][6][7]}

The numbering of the **isoxazolidine** ring is fundamental to its nomenclature and follows the established IUPAC rules for heterocyclic compounds. The heteroatom with the highest priority is assigned the lowest possible number. In the case of **isoxazolidine**, oxygen (O) has a higher priority than nitrogen (N).^{[3][4][6]} Consequently, the oxygen atom is always designated as position 1, and the nitrogen atom as position 2.^[8]

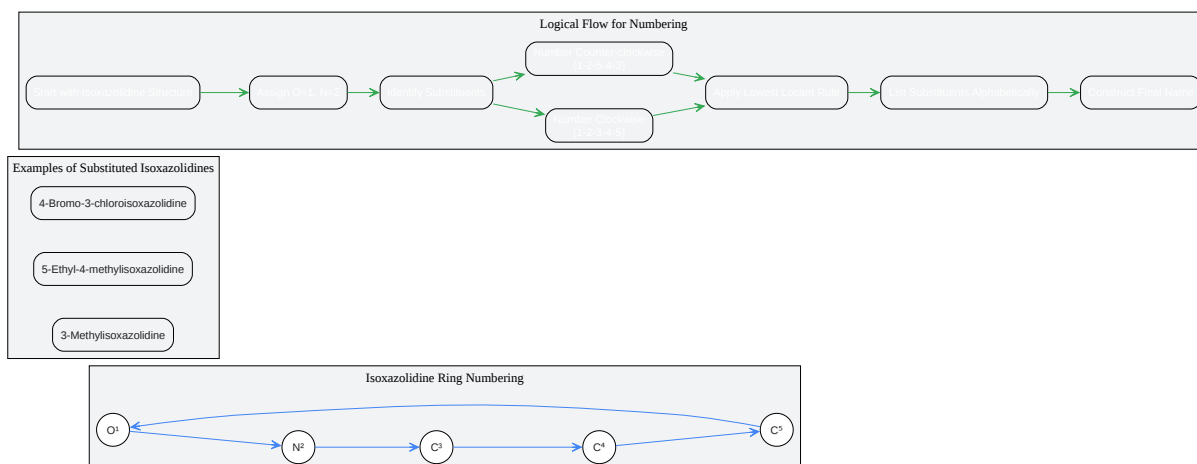
Numbering Conventions for Substituted Isoxazolidines

When substituents are present on the **isoxazolidine** ring, the numbering of the carbon atoms (positions 3, 4, and 5) is determined by the "lowest locant rule," also known as the "first point of difference rule".^{[9][10][11][12][13]} This principle ensures a single, unambiguous name for any given substituted **isoxazolidine**.

The process for numbering a substituted **isoxazolidine** is as follows:

- **Assign Priority to Heteroatoms:** The oxygen atom is assigned position 1, and the nitrogen atom is assigned position 2.
- **Determine Numbering Direction:** There are two possible directions to continue numbering the remaining carbon atoms:
 - Clockwise (1 → 2 → 3 → 4 → 5)
 - Counter-clockwise (1 → 2 → 5 → 4 → 3)
- **Apply the Lowest Locant Rule:** The direction is chosen that gives the lowest possible number to the substituents at the first point of difference in the locant sets.^{[9][10]} For example, a 3-substituted **isoxazolidine** is preferred over a 5-substituted one if a choice exists. If there are multiple substituents, the set of locants for each numbering direction is compared term by term, and the one with the lower number at the first point of difference is selected.
- **Alphabetical Order for Naming:** Once the numbering is established, the substituents are listed in alphabetical order in the final name.

Below is a Graphviz diagram illustrating the numbering of the **isoxazolidine** ring and examples of correctly named substituted derivatives.



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Isoxazolidine numbering and nomenclature workflow.

Stereochemistry

The **isoxazolidine** ring contains chiral centers, and the stereochemistry is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The stereochemical descriptors (R or S) are assigned to each chiral center and included in parentheses at the beginning of the IUPAC name.

Quantitative Data: Bond Lengths and Angles

The precise geometry of the **isoxazolidine** ring can be determined using techniques such as X-ray crystallography. While the exact bond lengths and angles can vary depending on the substitution pattern and crystal packing forces, representative data for substituted **isoxazolidine** derivatives are summarized in the table below. This data is crucial for computational modeling and understanding the conformational preferences of the ring system.

Bond/Angle	Typical Value Range
Bond Lengths (Å)	
O1 - N2	1.45 - 1.48
N2 - C3	1.46 - 1.49
C3 - C4	1.52 - 1.55
C4 - C5	1.51 - 1.54
C5 - O1	1.44 - 1.47
Bond Angles (°)	
C5 - O1 - N2	105 - 108
O1 - N2 - C3	103 - 106
N2 - C3 - C4	102 - 105
C3 - C4 - C5	104 - 107
C4 - C5 - O1	105 - 108

Note: These values are approximate and can be influenced by the nature and position of substituents.

Experimental Protocols for Structural Elucidation

The definitive determination of the structure, including the regiochemistry and stereochemistry of substituents on the **isoxazolidine** ring, is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

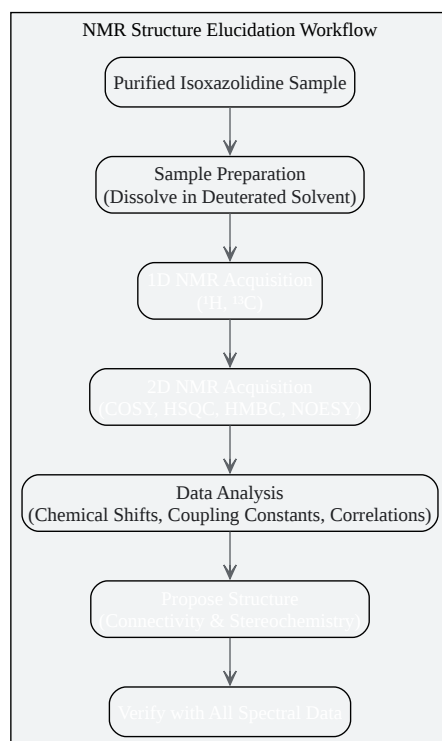
NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of **isoxazolidine** derivatives in solution.

Detailed Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified **isoxazolidine** derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- 1D NMR Spectra Acquisition:
 - ¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts, coupling constants, and integration of all proton signals. This provides initial information about the substitution pattern.
 - ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments.
- 2D NMR Spectra Acquisition:
 - COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of the protons on the **isoxazolidine** ring and its substituents.
 - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.
 - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the overall connectivity of the molecule.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing critical information for determining the relative stereochemistry of the substituents.

The logical workflow for NMR-based structure elucidation is depicted in the following Graphviz diagram.



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A typical workflow for **isoxazolidine** structure elucidation by NMR.

Single-Crystal X-ray Crystallography

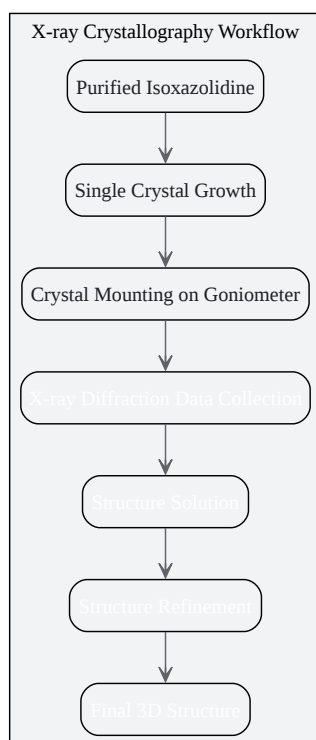
For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard.

Detailed Methodology:

- **Crystal Growth:** Grow single crystals of the **isoxazolidine** derivative of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
- **Crystal Mounting:** Carefully select a high-quality crystal and mount it on a goniometer head.
- **Data Collection:**
 - Place the mounted crystal in a single-crystal X-ray diffractometer.
 - A monochromatic X-ray beam is directed at the crystal.

- The crystal is rotated, and the diffraction pattern is collected on a detector.
- Structure Solution and Refinement:
 - The collected diffraction data is processed to determine the unit cell dimensions and space group.
 - The initial crystal structure is solved using direct methods or Patterson methods.
 - The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.



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Key stages in determining **isoxazolidine** structure via X-ray crystallography.

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